molecular formula C16H17N3O2S B10901938 Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate

Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate

Cat. No.: B10901938
M. Wt: 315.4 g/mol
InChI Key: WSYNPNAVOLJYKP-UHFFFAOYSA-N
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Description

Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring with a cyano group, a sulfanyl group, and an ester functional group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using a thiol reagent.

    Esterification: The final step involves esterification to introduce the isopropyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various ester derivatives.

Scientific Research Applications

Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group and the sulfanyl group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

  • Ethyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate
  • Methyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate

Comparison:

  • Structural Differences: The primary difference lies in the ester group, where the isopropyl group can be replaced with ethyl or methyl groups.
  • Unique Properties: Isopropyl 5-cyano-2-methyl-4-(3-pyridyl)-6-sulfanyl-1,4-dihydro-3-pyridinecarboxylate may exhibit different solubility, stability, and bioavailability compared to its ethyl and methyl counterparts, making it unique in its applications.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

propan-2-yl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H17N3O2S/c1-9(2)21-16(20)13-10(3)19-15(22)12(7-17)14(13)11-5-4-6-18-8-11/h4-6,8-9,14,19,22H,1-3H3

InChI Key

WSYNPNAVOLJYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC(C)C

Origin of Product

United States

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